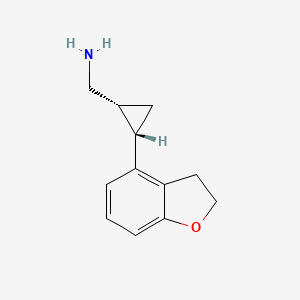
N,N-bis(trifluoromethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(trifluoromethyl)hydroxylamine is a chemical compound with the molecular formula C2HF6NO It is known for its unique structure, which includes two trifluoromethyl groups attached to a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-bis(trifluoromethyl)hydroxylamine can be synthesized through the reaction of aliphatic and alicyclic alkenes and alcohols with an excess of this compound in the presence of either a catalytic or stoichiometric amount of 98% sulfuric acid. This reaction yields (bistrifluoromethylaminooxy)-derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of strong acids and controlled reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(trifluoromethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure.
Substitution: It participates in substitution reactions, particularly with alkenes and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid and various alkenes and alcohols. The reactions are typically carried out under acidic conditions to facilitate the formation of (bistrifluoromethylaminooxy)-derivatives .
Major Products Formed
The major products formed from reactions with this compound include (bistrifluoromethylaminooxy)-derivatives, which are useful in various chemical applications .
Wissenschaftliche Forschungsanwendungen
N,N-bis(trifluoromethyl)hydroxylamine has several scientific research applications:
Wirkmechanismus
The mechanism by which N,N-bis(trifluoromethyl)hydroxylamine exerts its effects involves its ability to react with alkenes and alcohols to form stable derivatives. The molecular targets and pathways involved in these reactions include the formation of carbocations and subsequent trapping by the hydroxylamine moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(trifluoromethyl)sulfonylamine: Similar in structure but contains sulfonyl groups instead of hydroxylamine.
N,N-difluorotrifluoromethylamine: Contains fluorine atoms but lacks the hydroxylamine moiety.
N,N-bis(trifluoromethyl)hydrazine: Similar in structure but contains a hydrazine group instead of hydroxylamine.
Uniqueness
N,N-bis(trifluoromethyl)hydroxylamine is unique due to its dual trifluoromethyl groups attached to a hydroxylamine moiety, which imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
359-63-7 |
|---|---|
Molekularformel |
C2HF6NO |
Molekulargewicht |
169.03 g/mol |
IUPAC-Name |
N,N-bis(trifluoromethyl)hydroxylamine |
InChI |
InChI=1S/C2HF6NO/c3-1(4,5)9(10)2(6,7)8/h10H |
InChI-Schlüssel |
OGYLARHBIDXOMV-UHFFFAOYSA-N |
Kanonische SMILES |
C(N(C(F)(F)F)O)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)
![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)

![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)


![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)

![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)


